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Abstract

This document provides detailed application notes and protocols for the synthesis of a
Hydroxy Darunavir reference standard. Darunavir is a potent HIV-1 protease inhibitor, and its
hydroxylated metabolite, Hydroxy Darunavir, is a critical reference standard for
pharmacokinetic and metabolism studies. The synthesis outlined herein is a multi-step process
commencing with the commercially available (S)-2-amino-3-methyl-1-butanol. The protocol
details the protection of the amino and hydroxyl groups, coupling with a sulfonyl chloride,
introduction of the core amino alcohol backbone, and final coupling with the bicyclic furan
moiety. This document provides comprehensive experimental procedures, characterization
data, and visual workflows to guide researchers in the successful synthesis of Hydroxy
Darunavir.

Introduction

Darunavir is a second-generation protease inhibitor that has demonstrated significant efficacy
against both wild-type and multidrug-resistant strains of HIV-1.[1] It functions by binding to the
active site of the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into
functional proteins, thereby inhibiting the maturation of new, infectious virions.[2]
Understanding the metabolism of Darunavir is essential for optimizing its therapeutic use and
assessing potential drug-drug interactions. In vivo, Darunavir is metabolized through several
pathways, including hydroxylation of the isobutyl group.[3] The resulting metabolite, Hydroxy
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Darunavir, must be synthesized as a reference standard for accurate quantification in
biological matrices during preclinical and clinical development.

This protocol outlines a proposed synthetic route to obtain Hydroxy Darunavir, based on
established synthetic methodologies for Darunavir and its analogs.[4][5]

Signaling Pathway of Darunavir

Darunavir targets the HIV-1 protease, a key enzyme in the viral life cycle. The protease is
responsible for cleaving the Gag-Pol polyprotein into mature, functional viral proteins. Inhibition
of this enzyme leads to the production of immature, non-infectious viral particles.
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Fig. 1: Mechanism of HIV-1 Protease Inhibition by Darunauvir.

Synthetic Workflow

The synthesis of Hydroxy Darunavir is proposed to proceed through a multi-step sequence
starting from (S)-2-amino-3-methyl-1-butanol. The workflow involves protection of the starting
material, coupling with a nitro-activated sulfonyl chloride, reduction of the nitro group, coupling
with the core aminodiol structure, and final installation of the bis-tetrahydrofuran (bis-THF)
moiety.
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Fig. 2: Proposed Synthetic Workflow for Hydroxy Darunavir.
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Experimental Protocols

Step 1: Synthesis of tert-butyl ((S)-1-hydroxy-3-
methylbutan-2-yl)carbamate (Boc-protected amino
alcohol)

To a solution of (S)-2-amino-3-methyl-1-butanol (1.0 equiv) in a suitable solvent such as
dichloromethane (DCM) or a biphasic mixture of dioxane and water, is added di-tert-butyl
dicarbonate (Bocz0, 1.1 equiv) and a base such as sodium bicarbonate or triethylamine (1.5
equiv). The reaction mixture is stirred at room temperature for 12-24 hours. After completion,
the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and
concentrated under reduced pressure to yield the Boc-protected amino alcohol.

Reagent Molar Eq.
(S)-2-amino-3-methyl-1-butanol 1.0
Di-tert-butyl dicarbonate (Bocz0) 1.1
Sodium Bicarbonate 15

Dichloromethane

Expected Yield: >95%

Step 2: Synthesis of tert-butyl ((S)-1-((4-
nitrophenyl)sulfonyloxy)-3-methylbutan-2-yl)carbamate

The Boc-protected amino alcohol (1.0 equiv) is dissolved in anhydrous DCM and cooled to 0
°C. Triethylamine (1.5 equiv) is added, followed by the portion-wise addition of 4-
nitrobenzenesulfonyl chloride (1.2 equiv).[2][6] The reaction is stirred at O °C for 1 hour and
then at room temperature overnight. The reaction mixture is then washed with saturated
aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous
sodium sulfate and concentrated. The crude product is purified by column chromatography on

silica gel.
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Reagent Molar Eq.
Boc-protected amino alcohol 1.0
4-Nitrobenzenesulfonyl chloride 1.2
Triethylamine 15

Anhydrous Dichloromethane

Expected Yield: 70-80%

Step 3: Synthesis of tert-butyl ((S)-1-((4-
aminophenyl)sulfonyloxy)-3-methylbutan-2-yl)carbamate

The nitro-sulfonamide (1.0 equiv) is dissolved in a solvent such as ethanol or ethyl acetate. A
catalyst, such as 10% Palladium on carbon (Pd/C), is added to the solution. The mixture is then
subjected to hydrogenation with hydrogen gas (balloon or Parr apparatus) at room temperature
for 2-4 hours.[7] The reaction progress is monitored by TLC. Upon completion, the catalyst is
filtered off through a pad of celite, and the filtrate is concentrated under reduced pressure to

give the amino-sulfonamide.

Reagent Molar Eq.
Boc-protected nitro-sulfonamide 1.0

10% Palladium on Carbon catalytic
Hydrogen Gas excess
Ethanol

Expected Yield: >90%

Step 4: Synthesis of the Protected Darunavir Core

The amino-sulfonamide from Step 3 (1.0 equiv) and (2R,3S)-3-((tert-
butoxycarbonyl)amino)-1,2-epoxy-4-phenylbutane (1.1 equiv) are dissolved in isopropanol or
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ethanol. The reaction mixture is heated to reflux for 12-24 hours. The solvent is then removed
under reduced pressure, and the crude product is purified by column chromatography.

Reagent Molar Eq.

Boc-protected amino-sulfonamide 1.0

(2R,3S)-3-((tert-butoxycarbonyl)amino)-1,2-
epoxy-4-phenylbutane

11

Isopropanol

Expected Yield: 60-70%

Step 5: Boc Deprotection

The fully protected intermediate from Step 4 is dissolved in a solution of trifluoroacetic acid
(TFA) in DCM (1:1 v/v) and stirred at room temperature for 1-2 hours.[8] The solvent is
removed under reduced pressure, and the residue is co-evaporated with DCM multiple times to
remove residual TFA. The crude product is used in the next step without further purification.

Reagent Molar Eq.

Protected Darunavir Core 1.0

Trifluoroacetic Acid (TFA)

Dichloromethane (DCM)

Expected Yield: Quantitative

Step 6: Synthesis of Hydroxy Darunavir

The deprotected amine from Step 5 (1.0 equiv) is dissolved in anhydrous DCM. Triethylamine
(2.0 equiv) is added, followed by the addition of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl-
succinimidyl-carbonate (1.1 equiv).[9] The reaction mixture is stirred at room temperature for
12-18 hours. The reaction is then diluted with DCM and washed with saturated aqueous
sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and
concentrated. The crude product is purified by preparative HPLC to yield Hydroxy Darunavir.
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Reagent Molar Eq.

Amino-Darunavir Core 1.0

(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl- 11
succinimidyl-carbonate '

Triethylamine 2.0

Anhydrous Dichloromethane

Expected Yield: 50-60%

Data Presentation

Table 1. Summary of Synthetic Steps and Expected Yields

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

. Starting Key Expected
Step Reaction . Product ]
Material Reagents Yield (%)
(S)-2-amino- Boc-
Boc Boc20,
1 ) 3-methyl-1- protected >95
Protection NaHCOs )
butanol amino alcohol
4- Boc-
Boc- ]
_ Nitrobenzene  protected
2 Sulfonylation protected ) 70-80
. sulfonyl nitro-
amino alcohol ) )
chloride, EtsN  sulfonamide
Boc- Boc-
Nitro protected protected
3 ) ) Hz, Pd/C ) >90
Reduction nitro- amino-
sulfonamide sulfonamide
Boc-
] Boc- Protected
Epoxide protected )
4 i ) protected Darunavir 60-70
Opening amino- ]
) epoxide Core
sulfonamide
Protected Amino-
Boc : : o
5 ] Darunavir TFA Darunavir Quantitative
Deprotection
Core Core
) Amino- ) )
Final ] Activated bis-  Hydroxy
6 ) Darunavir ) 50-60
Coupling THF Darunavir
Core

Table 2: Characterization Data for Darunavir (as a reference)
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Analysis Data

7.77-7.73 (m, 2H), 7.31-7.13 (m, 7H), 4.98 (d,
1H), 3.76-3.67 (m, 2H), 3.48 (d, 1H), 3.25 (dd,
1H), 3.01-2.80 (m, 4H), 2.69 (dd, 1H), 1.63-1.47
(m, 1H), 1.40 (s, 9H), 0.79 (dd, 6H).[4]

1H NMR (CDCls, 500 MHz) & (ppm)

171.2, 156.1, 150.4, 137.9, 129.5, 128.6, 128.5,
13C NMR (CDCls, 125 MHz) & (ppm) 126.5, 118.8, 80.2, 72.8, 69.8, 58.5, 55.2, 53.6,
45.4, 38.0, 28.4, 27.2, 20.2, 20.0.

[M+H]* calculated for C27H37N307S: 548.24;

Mass Spectrometry (ESI-MS) m/z
found 548.2.[10]

HPLC Purity >99%][4]

Note: The characterization data for the final Hydroxy Darunavir product should be acquired
and compared to the expected structure.

Conclusion

The provided application notes and protocols describe a comprehensive and plausible
synthetic route for the preparation of a Hydroxy Darunavir reference standard. By following
these detailed procedures, researchers in drug development and related fields can reliably
synthesize this critical metabolite for use in various analytical and metabolic studies. The
successful synthesis and characterization of Hydroxy Darunavir will facilitate a deeper
understanding of the pharmacokinetic profile of Darunavir, contributing to its safe and effective
use in the treatment of HIV-1 infection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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